N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea
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Overview
Description
N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea is a complex organic molecule with a structure that includes a chromenopyridinyl core substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea typically involves multi-step organic reactions
Industrial Production Methods
For industrial-scale production, optimized synthetic routes that maximize yield and minimize waste are employed. This may include the use of catalysts to accelerate reactions and the application of high-throughput techniques to increase efficiency. The choice of solvents, temperature control, and purification methods are critical in ensuring the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea can undergo various chemical reactions, including:
Reduction: It can be reduced to remove the oxygen-containing groups, resulting in different derivatives.
Substitution: The trifluoromethyl group or other substituents can be replaced by different functional groups to yield diverse compounds.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product, often requiring careful control of temperature, pressure, and pH.
Major Products
Major products from these reactions depend on the specific pathways chosen. For instance, oxidation might yield more stable oxides, while reduction could produce simpler structures with fewer oxygen atoms. Substitution reactions typically result in a variety of functionalized derivatives, each with unique properties.
Scientific Research Applications
N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea is used extensively in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: It is investigated for its therapeutic potential, particularly in drug discovery programs aiming to develop new treatments for various diseases.
Industry: Its unique chemical structure makes it suitable for applications in materials science, including the development of advanced polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea exerts its effects involves interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The trifluoromethyl group is known to enhance the compound's ability to penetrate cell membranes and interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Compared to other similar compounds, N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
N-methyl-N'-(5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl)urea: Lacks the methoxy group, resulting in different reactivity.
N-methoxy-N-methyl-N'-(5-oxo-2-methyl-5H-chromeno[2,3-b]pyridin-3-yl)urea:
Properties
IUPAC Name |
1-methoxy-1-methyl-3-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4/c1-22(25-2)15(24)20-10-7-9-12(23)8-5-3-4-6-11(8)26-14(9)21-13(10)16(17,18)19/h3-7H,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKUTDTCQRAKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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